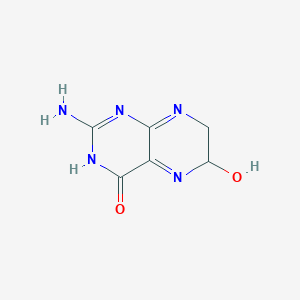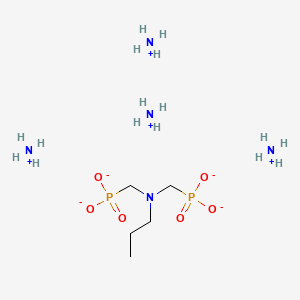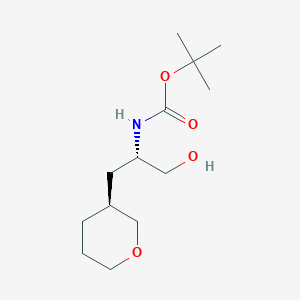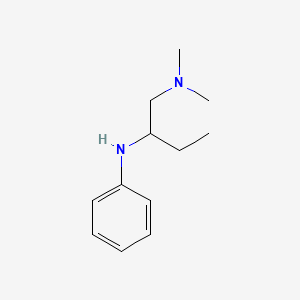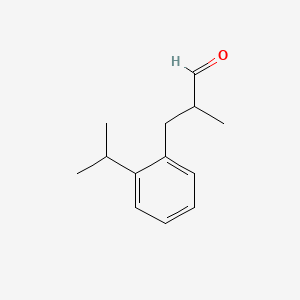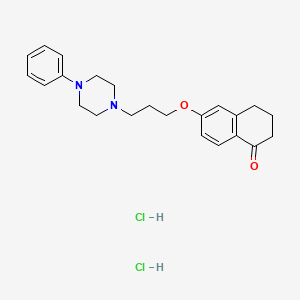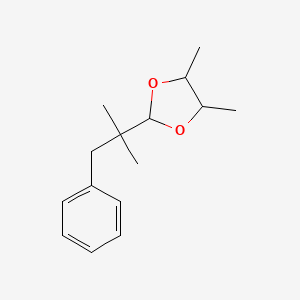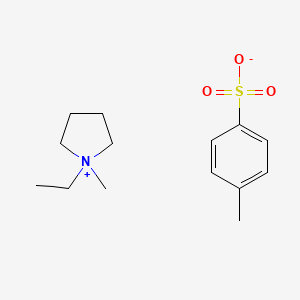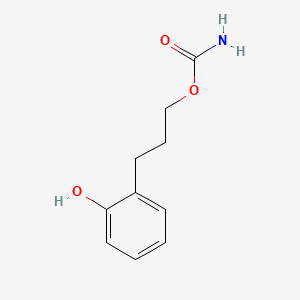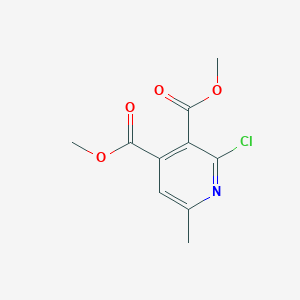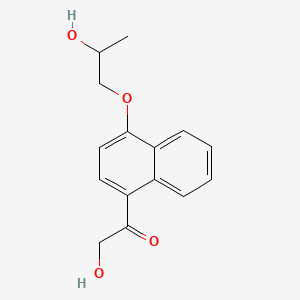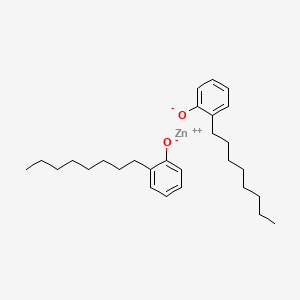
Zinc bis(octylphenolate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc bis(octylphenolate) is an organozinc compound with the chemical formula C28H42O2Zn. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of zinc coordinated with two octylphenolate ligands, making it a valuable material for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc bis(octylphenolate) can be synthesized through various methods. One common approach involves the reaction of zinc acetate with octylphenol in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like toluene or ethanol, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of zinc bis(octylphenolate) often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc bis(octylphenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc-containing species.
Substitution: The octylphenolate ligands can be substituted with other ligands, leading to the formation of new organozinc compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a wide range of organozinc compounds with different properties .
Applications De Recherche Scientifique
Zinc bis(octylphenolate) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of coatings, adhesives, and other materials due to its unique chemical properties
Mécanisme D'action
The mechanism by which zinc bis(octylphenolate) exerts its effects involves the coordination of zinc with the octylphenolate ligands. This coordination enhances the stability and reactivity of the compound. The molecular targets and pathways involved include interactions with cellular membranes and enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc oxide (ZnO)
- Zinc peroxide (ZnO2)
- Zinc sulphide (ZnS)
- Zinc chloride (ZnCl2)
- Zinc nitrate (Zn(NO3)2)
Uniqueness
Zinc bis(octylphenolate) is unique due to its specific coordination with octylphenolate ligands, which imparts distinct chemical and physical properties. Unlike simpler zinc compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
84878-49-9 |
|---|---|
Formule moléculaire |
C28H42O2Zn |
Poids moléculaire |
476.0 g/mol |
Nom IUPAC |
zinc;2-octylphenolate |
InChI |
InChI=1S/2C14H22O.Zn/c2*1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15;/h2*8-9,11-12,15H,2-7,10H2,1H3;/q;;+2/p-2 |
Clé InChI |
DYPVJLXAFINGJI-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13789001.png)
